(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride
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Overview
Description
(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride is a chemical compound with the molecular formula C8H12ClNO3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride typically involves the reaction of 3-butyl-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, pyridine
Temperatures: 0°C to room temperature
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into various substrates, which can modify the chemical and physical properties of the target molecules.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those that require the incorporation of the oxazole ring or the methanesulfonyl group.
Biological Studies: It may be used in the development of probes or inhibitors for studying biological pathways involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar structure but with a methyl group instead of a butyl group.
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of a butyl group.
(5-tert-Butyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar structure but with a tert-butyl group instead of a butyl group.
Uniqueness
(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The butyl group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its methyl or tert-butyl analogs .
Properties
Molecular Formula |
C8H12ClNO3S |
---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO3S/c1-2-3-4-7-5-8(13-10-7)6-14(9,11)12/h5H,2-4,6H2,1H3 |
InChI Key |
XVSDNLYYZKAAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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